molecular formula C16H16N4O4 B583210 4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester CAS No. 1320346-43-7

4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester

Cat. No. B583210
CAS RN: 1320346-43-7
M. Wt: 328.328
InChI Key: GCIHXHRROKFHIV-UHFFFAOYSA-N
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Description

This compound, also known as 4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid, has the molecular formula C15H14N4O4 and a molecular weight of 314.3 . It is used in the preparation of a Pemetrexed metabolite .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzoic acid group . The exact structure can be found in the referenced database .


Physical And Chemical Properties Analysis

This compound has a melting point of over 300°C and a predicted density of 1.66±0.1 g/cm3 . It is slightly soluble in DMSO and has a predicted pKa of 4.32±0.10 . It is a solid substance with a pale orange color .

Scientific Research Applications

Antiviral Research

This compound has garnered attention due to its potential antiviral properties. Researchers have explored its effects against various viral strains, including influenza, herpes simplex, and human immunodeficiency virus (HIV). Preliminary studies suggest that it may interfere with viral replication or entry mechanisms, making it a promising candidate for further investigation .

Cancer Chemotherapy

The compound’s structural resemblance to folic acid led to its evaluation as a precursor in the synthesis of pemetrexed , a widely used chemotherapy drug. Pemetrexed inhibits enzymes involved in nucleotide synthesis, thereby disrupting cancer cell proliferation. The methyl ester form of our compound plays a crucial role in pemetrexed’s mechanism of action .

Immunomodulation

Researchers have explored the immunomodulatory effects of this compound. It may influence immune responses by affecting cytokine production, T-cell activation, or antigen-presenting cell function. Understanding its immunomodulatory properties could have implications for autoimmune diseases and transplantation .

Neurological Disorders

The compound’s unique structure suggests potential neuroprotective effects. Studies have investigated its role in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It may modulate oxidative stress, inflammation, or neurotransmitter pathways, offering therapeutic possibilities .

Metabolic Disorders

Given its impact on folate metabolism, researchers have explored its relevance to metabolic disorders. It may affect homocysteine levels, which are linked to cardiovascular diseases and neural tube defects. Investigating its role in metabolic pathways could yield valuable insights .

Antifungal Activity

Preliminary studies indicate that this compound exhibits antifungal properties. It may inhibit fungal growth by disrupting essential cellular processes. Researchers have tested its efficacy against various fungal strains, including Candida and Aspergillus .

Inflammatory Diseases

The compound’s anti-inflammatory potential has attracted interest. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Further research is needed to validate its efficacy .

Cardiovascular Health

Exploring its impact on cardiovascular health is essential. The compound’s interactions with folate-related pathways may influence homocysteine levels, vascular function, and endothelial health. Investigating its effects on blood pressure regulation and atherosclerosis could be valuable .

properties

IUPAC Name

methyl 4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-24-15(23)9-5-2-8(3-6-9)4-7-10-11-12(18-13(10)21)19-16(17)20-14(11)22/h2-3,5-6,10H,4,7H2,1H3,(H4,17,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIHXHRROKFHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCC2C3=C(NC2=O)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester

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